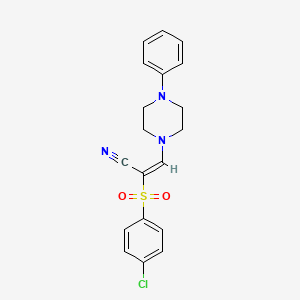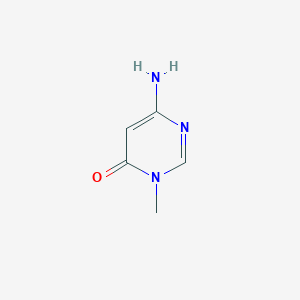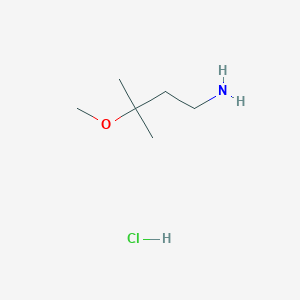
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves benzoylation processes, utilizing specific benzoyl chloride derivatives and aminobenzothiazoles. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide followed a similar approach, indicating a method potentially applicable for synthesizing the target compound (Prabukanthan et al., 2020).
Molecular Structure Analysis
Crystallographic and spectroscopic analyses are critical for understanding the molecular structure. N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was characterized by X-ray diffraction, revealing a triclinic system with a P-1 space group, and further supported by FT-IR and NMR spectroscopy. These techniques provide a foundation for analyzing the molecular structure of similar compounds (Prabukanthan et al., 2020).
Chemical Reactions and Properties
Chemical properties of heterocyclic compounds like N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can be inferred from related studies. These compounds often undergo reactions that exploit the reactivity of the benzothiazole and benzamide groups, including metal-catalyzed C-H bond functionalization, indicating their utility in synthetic chemistry (Al Mamari et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal formation are pivotal. The compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide demonstrated specific crystal growth patterns and thermal stability up to 160°C, providing insights into the physical characteristics expected of similar benzothiazole derivatives (Prabukanthan et al., 2020).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for understanding the behavior of This compound . Studies on similar compounds have shown varied reactivity towards cyclooxygenase enzymes and potential for SHG efficiency, suggesting avenues for exploring the chemical properties of the target compound (Al-Hourani et al., 2016; Prabukanthan et al., 2020).
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, such as those related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been studied for their corrosion inhibiting properties. Hu et al. (2016) explored two such derivatives as corrosion inhibitors for carbon steel in HCl solution, showing high inhibition efficiency (Hu et al., 2016).
Antimicrobial Activity
Jagtap et al. (2010) synthesized novel compounds related to benzothiazole and evaluated them for antimicrobial activities. They found these compounds to be effective against a range of microorganisms (Jagtap et al., 2010).
Antioxidant Studies
Ahmad et al. (2012) conducted a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing these compounds possess moderate to significant radical scavenging activity (Ahmad et al., 2012).
Antitumor Activity
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and tested them for antitumor activity, with some compounds showing considerable effectiveness against cancer cell lines (Yurttaş et al., 2015).
Antiproliferative Activity
Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity on cancer cell lines, finding significant inhibitory effects on cell growth (Corbo et al., 2016).
Synthesis of Novel Heterocycles
Darweesh et al. (2016) utilized benzothiazole derivatives to synthesize novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the utility of these compounds in creating new heterocyclic compounds (Darweesh et al., 2016).
特性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)12-5-6-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZZIPSTWXYXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)





![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)
![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)
![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)